Fixed 4:1 Succinic-to-Citric Acid Ratio Defines Limontar's Compositional Specificity vs. Other Succinate-Based Metabolic Agents
Limontar is a precisely formulated combination containing 200 mg succinic acid and 50 mg citric acid monohydrate per 250 mg soluble tablet, establishing a 4:1 succinate-to-citrate ratio [1]. In contrast, alternative succinate-based metabolic agents such as Mexidol (2-ethyl-6-methyl-3-hydroxypyridine succinate) and Cytoflavin (succinic acid + nicotinamide + riboflavin mononucleotide + inosine) lack this specific dual-acid composition and have not been evaluated in the same pregnancy hypoxia or ethanol intoxication models [2]. The fixed ratio is critical for the compound's defined pharmacodynamic profile, including simultaneous antihypoxic, antioxidant, and gastric secretory actions.
| Evidence Dimension | Active ingredient composition |
|---|---|
| Target Compound Data | Succinic acid 200 mg + Citric acid monohydrate 50 mg (4:1 ratio) per tablet |
| Comparator Or Baseline | Mexidol: 2-ethyl-6-methyl-3-hydroxypyridine succinate (125 mg tablet); Cytoflavin: succinic acid 300 mg + nicotinamide 25 mg + riboflavin 5 mg + inosine 50 mg |
| Quantified Difference | Limontar is the only formulation with a 4:1 succinate:citrate fixed ratio; comparators use different active moieties and lack citric acid co-formulation. |
| Conditions | Standard commercial tablet formulations as per manufacturer specifications |
Why This Matters
Procurement decisions based on chemical composition require awareness that Limontar's fixed 4:1 succinate-to-citrate ratio is unique among marketed succinate-based metabolic regulators; substitution with alternative succinate products would alter the intended dual-acid synergistic profile.
- [1] Vidal. Limontar (Limontar) - drug compendium. Composition: succinic acid 200 mg + citric acid monohydrate 50 mg per tablet. View Source
- [2] Medixlife. Limontar tablets soluble 250mg product page. Confirms 200 mg succinic acid and 50 mg citric acid monohydrate per tablet. View Source
